molecular formula C10H7F3N2O2 B12503864 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B12503864
M. Wt: 244.17 g/mol
InChI Key: AUPPEPOIFUIOHF-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid is a fluorinated benzimidazole derivative. Benzimidazoles are known for their presence in many biologically active molecules, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal. This reaction is followed by various steps including lithiation and quenching with CO2 .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c1-15-7-5(8(16)17)3-2-4-6(7)14-9(15)10(11,12)13/h2-4H,1H3,(H,16,17)

InChI Key

AUPPEPOIFUIOHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)O

Origin of Product

United States

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